Cas no 1186657-30-6 (1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene)

1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene
- EN300-1781378
- MFG
- 1186657-30-6
- 1-[3-(aminomethyl)but-3-en-1-yl]-4-fluorobenzene
-
- インチ: 1S/C11H14FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7H,1-3,8,13H2
- InChIKey: MCOCEZKNPHCEJX-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CCC(=C)CN
計算された属性
- 精确分子量: 179.111027613g/mol
- 同位素质量: 179.111027613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 26Ų
1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1781378-0.1g |
1-[3-(aminomethyl)but-3-en-1-yl]-4-fluorobenzene |
1186657-30-6 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1781378-0.25g |
1-[3-(aminomethyl)but-3-en-1-yl]-4-fluorobenzene |
1186657-30-6 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1781378-0.5g |
1-[3-(aminomethyl)but-3-en-1-yl]-4-fluorobenzene |
1186657-30-6 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1781378-1.0g |
1-[3-(aminomethyl)but-3-en-1-yl]-4-fluorobenzene |
1186657-30-6 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1781378-5g |
1-[3-(aminomethyl)but-3-en-1-yl]-4-fluorobenzene |
1186657-30-6 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1781378-10g |
1-[3-(aminomethyl)but-3-en-1-yl]-4-fluorobenzene |
1186657-30-6 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1781378-0.05g |
1-[3-(aminomethyl)but-3-en-1-yl]-4-fluorobenzene |
1186657-30-6 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1781378-5.0g |
1-[3-(aminomethyl)but-3-en-1-yl]-4-fluorobenzene |
1186657-30-6 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1781378-2.5g |
1-[3-(aminomethyl)but-3-en-1-yl]-4-fluorobenzene |
1186657-30-6 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1781378-10.0g |
1-[3-(aminomethyl)but-3-en-1-yl]-4-fluorobenzene |
1186657-30-6 | 10g |
$5221.0 | 2023-06-02 |
1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene 関連文献
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzeneに関する追加情報
Professional Introduction to Compound with CAS No. 1186657-30-6 and Product Name: 1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene
The compound with the CAS number 1186657-30-6 and the product name 1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of both an aminomethyl group and a fluorobenzene moiety in its molecular structure endows it with distinct chemical properties that make it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine atoms. Fluorine substitution in aromatic rings, such as in 4-fluorobenzene, is known to enhance metabolic stability, binding affinity, and overall pharmacological activity. The compound in question, 1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene, leverages these benefits while also incorporating an aminomethyl group, which serves as a versatile handle for further functionalization. This dual functionality makes it an attractive scaffold for designing molecules with tailored biological activities.
One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The aminomethyl group can be readily modified to introduce various pharmacophores, enabling the synthesis of derivatives with specific therapeutic profiles. For instance, it can be coupled with heterocyclic structures or other bioactive moieties to create inhibitors or agonists for enzymes and receptors involved in critical biological pathways. The fluorobenzene component, on the other hand, provides a rigid aromatic core that can improve the binding affinity of the resulting molecules to their biological targets.
Recent studies have highlighted the importance of fluorinated compounds in oncology research. Compounds containing fluorobenzene motifs have shown promise as anticancer agents due to their ability to modulate key signaling pathways involved in tumor growth and survival. The compound 1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene could potentially be explored as a lead structure for developing novel chemotherapeutic agents. Its unique structural features may allow it to interact with cancer-specific targets in ways that conventional non-fluorinated analogs cannot.
Moreover, the compound's reactivity makes it a valuable intermediate in synthetic chemistry. The aminomethyl group can undergo a variety of transformations, including nucleophilic additions, condensations, and cyclizations, while the double bond in the butenyl moiety offers opportunities for further functionalization via reactions such as hydrogenation or oxidation. These chemical handles enable chemists to design complex molecular architectures with precision, making this compound a versatile building block for drug discovery efforts.
The synthesis of 1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene presents an interesting challenge from a synthetic perspective. The presence of both an amine and an alkene necessitates careful consideration of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions or organometallic chemistry, may be employed to construct the desired framework efficiently. Recent advances in catalytic methods have made it possible to achieve complex transformations under mild conditions, which could be leveraged in the synthesis of this compound.
In conclusion, the compound with CAS number 1186657-30-6 and product name 1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features, combining an aminomethyl group and a fluorobenzene moiety, make it a versatile scaffold for designing molecules with tailored biological activities. The potential applications in oncology and other therapeutic areas highlight its significance as a lead structure for drug discovery efforts. As synthetic methodologies continue to evolve, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.
1186657-30-6 (1-3-(aminomethyl)but-3-en-1-yl-4-fluorobenzene) Related Products
- 1806378-44-8(3-Fluoro-2-nitro-6-(trifluoromethyl)pyridine)
- 1794785-64-0({[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-difluorobenzoate)
- 860611-55-8(2-(5-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate)
- 2171449-37-7((3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyloxolan-3-ylformamido}pentanoic acid)
- 1219964-67-6(3-{2-2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy-ethyl}piperidine hydrochloride)
- 941992-09-2(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide)
- 914349-01-2(tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate)
- 1019480-08-0((1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine)
- 380475-30-9(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide)
- 1156702-73-6(N-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]-2-propenamide)




